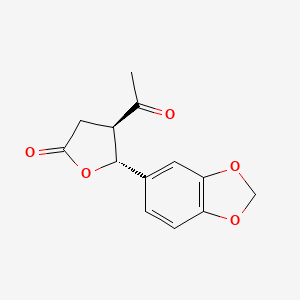
4'-Hydroxy-2,3',5',6-tetraiodobiphenyl-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Hydroxy-2,3’,5’,6-tetraiodobiphenyl-4-carboxylic acid is an organic compound with the molecular formula C₁₃H₆I₄O₃ It is a derivative of biphenyl, characterized by the presence of four iodine atoms, a hydroxyl group, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy-2,3’,5’,6-tetraiodobiphenyl-4-carboxylic acid typically involves the iodination of biphenyl derivatives. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the biphenyl structure using iodine monochloride (ICl) or iodine (I₂) in the presence of an oxidizing agent like nitric acid (HNO₃) or sulfuric acid (H₂SO₄). The hydroxyl and carboxylic acid groups can be introduced through subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available biphenyl precursors. The process includes iodination, hydroxylation, and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4’-Hydroxy-2,3’,5’,6-tetraiodobiphenyl-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used to replace iodine atoms under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
4’-Hydroxy-2,3’,5’,6-tetraiodobiphenyl-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in diagnostic imaging due to the presence of iodine atoms, which can enhance contrast in imaging techniques.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial chemical processes.
作用機序
The mechanism of action of 4’-Hydroxy-2,3’,5’,6-tetraiodobiphenyl-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with cellular components through its hydroxyl and carboxylic acid groups, potentially affecting enzyme activity or cellular signaling pathways. The iodine atoms can also play a role in its mechanism of action, particularly in imaging applications where they enhance contrast.
類似化合物との比較
Similar Compounds
2,3’,4’,5’,6-Pentachlorobiphenyl: A chlorinated biphenyl derivative with similar structural features but different halogen atoms.
4’-Hydroxy-2,3’,5’,6-tetrachlorobiphenyl-4-carboxylic acid: A chlorinated analog with similar functional groups.
4’-Hydroxy-2,3’,5’,6-tetrabromobiphenyl-4-carboxylic acid: A brominated analog with similar functional groups.
Uniqueness
4’-Hydroxy-2,3’,5’,6-tetraiodobiphenyl-4-carboxylic acid is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties compared to its chlorinated and brominated analogs
特性
CAS番号 |
91821-67-9 |
|---|---|
分子式 |
C13H6I4O3 |
分子量 |
717.80 g/mol |
IUPAC名 |
4-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodobenzoic acid |
InChI |
InChI=1S/C13H6I4O3/c14-7-3-6(13(19)20)4-8(15)11(7)5-1-9(16)12(18)10(17)2-5/h1-4,18H,(H,19,20) |
InChIキー |
DRIBUDGRSYYVRU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1I)O)I)C2=C(C=C(C=C2I)C(=O)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6E)-4-Chloro-6-{[(1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14355157.png)

![2-(4-Bromo-2-nitrophenyl)-1-[4-(4-bromophenoxy)phenyl]ethan-1-one](/img/structure/B14355171.png)
![N-[2-(Pentafluorophenoxy)phenyl]acetamide](/img/structure/B14355176.png)


![Methyl bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14355198.png)
![N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide](/img/structure/B14355200.png)




![2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione](/img/structure/B14355223.png)
![2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B14355246.png)
